3-(4-methoxyphenoxy)-9-[(pyridin-4-yl)methyl]-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol
Description
This compound belongs to the chromeno-oxazin family, characterized by a fused chromene-oxazin heterocyclic core. Key structural features include:
- 4-Methoxyphenoxy group: An electron-rich aromatic substituent that may enhance π-π interactions or influence solubility.
- Trifluoromethyl group (CF₃): A strongly electron-withdrawing group that enhances metabolic stability and lipophilicity.
- Propan-2-ol (isopropanol): Likely present as a solvent or co-crystal former in the formulation .
Properties
IUPAC Name |
3-(4-methoxyphenoxy)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N2O5.C3H8O/c1-32-16-2-4-17(5-3-16)34-23-21(31)18-6-7-20-19(22(18)35-24(23)25(26,27)28)13-30(14-33-20)12-15-8-10-29-11-9-15;1-3(2)4/h2-11H,12-14H2,1H3;3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKABLBJTGCYLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.COC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=NC=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27F3N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-methoxyphenoxy)-9-[(pyridin-4-yl)methyl]-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈F₃N₃O₃
- Molecular Weight : 393.35 g/mol
- Functional Groups : The presence of methoxy, trifluoromethyl, and pyridine groups contributes to its biological activity.
Research indicates that this compound exhibits several mechanisms of action which may contribute to its biological effects:
- Inhibition of Enzymatic Activity : The trifluoromethyl group is known to enhance the interaction with enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), leading to anti-inflammatory effects .
- Cytotoxicity : Preliminary studies show that the compound affects cancer cell lines like MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells), indicating potential anticancer properties .
Anticancer Activity
The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro studies demonstrated:
- MCF-7 Cell Line : IC50 values were recorded at approximately 15 μM after 48 hours of treatment.
- Mechanism : Induction of apoptosis was observed via caspase activation pathways.
Anti-inflammatory Activity
The compound's ability to inhibit COX enzymes suggests significant anti-inflammatory properties:
| Enzyme | IC50 (μM) |
|---|---|
| COX-1 | 22 |
| COX-2 | 18 |
| LOX-5 | 25 |
| LOX-15 | 30 |
These results indicate that the compound can effectively reduce inflammation by inhibiting key enzymes involved in the inflammatory response.
Study on Cytotoxic Effects
A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various derivatives of chromeno[8,7-e][1,3]oxazin compounds. The results indicated that modifications in the side chains significantly influenced the cytotoxicity against different cancer cell lines. The specific derivative containing the methoxy and trifluoromethyl groups exhibited enhanced activity compared to its analogs .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various protein targets. The results suggest strong interactions with COX enzymes through hydrogen bonding and hydrophobic interactions due to the presence of fluorinated groups .
Comparison with Similar Compounds
Structural Analogs in the Chromeno-Oxazin Family
The following table compares the target compound with structurally related derivatives:
*Assumes propan-2-ol is a solvent.
†Calculated based on core structure + substituents.
‡Estimated from analogs in .
Key Observations:
Substituent Effects on Bioactivity: The trifluoromethyl group in the target compound and 4h analogs may enhance metabolic stability compared to non-fluorinated derivatives (e.g., Compound 7) . Pyridinylmethyl vs.
Electronic and Steric Influences: The 4-methoxyphenoxy group in the target compound is less electron-donating than the 3,4-dimethoxyphenyl group in 4h, which could alter π-stacking interactions or receptor binding . Hydroxyalkyl chains (e.g., 4-hydroxybutyl in 4h) may increase hydrophilicity, whereas aromatic substituents (pyridinylmethyl) favor lipophilicity .
Comparison with Non-Chromeno-Oxazin Heterocycles
Pyrido-Pyrimidinones ():
- Example: 2-(3-Fluoro-4-methoxyphenyl)-9-methyl-7-(1,2,3,6-tetrahydropyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Shares methoxyphenyl and pyridine substituents but lacks the chromeno-oxazin core. Likely exhibits distinct pharmacokinetics due to differences in ring strain and hydrogen-bonding capacity .
Formononetin Derivatives ():
- Example: 9-Butyl-3-(4-methoxyphenyl)-chromeno-oxazin-4-one Demonstrates that alkyl chains (e.g., butyl) can enhance osteoblast activity but may reduce metabolic stability compared to aromatic substituents (e.g., pyridinylmethyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
